molecular formula C16H10N2O2 B1344156 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile CAS No. 330792-68-2

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

Cat. No. B1344156
M. Wt: 262.26 g/mol
InChI Key: MWTPPIZIKZHMSK-UHFFFAOYSA-N
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Patent
US09447106B2

Procedure details

A solution of 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile (50 g, 190.8 mmol) in CH(OMe)3 (500 mL) was heated to 75° C. for 16 hr. Then the mixture was concentrated to a residue and washed with MeOH (50 mL) to give 25 g (47.5%) of 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile as a yellow solid. 1H NMR (DMSO-d6) δ 7.70 (d, J=8.4 Hz, 2H), 7.52-7.45 (m, 2H), 7.28 (t, J=7.6 Hz, 1H), 7.22-7.06 (m, 4H), 3.93 (s, 3H). MS (ESI) m/e [M+1]+ 276.9.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)=[C:3]([C:6]#[N:7])[C:4]#[N:5].[CH:21](OC)(OC)OC>>[CH3:21][O:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)=[C:3]([C:4]#[N:5])[C:6]#[N:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC(=C(C#N)C#N)C1=CC=C(C=C1)OC1=CC=CC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C(OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated to a residue
WASH
Type
WASH
Details
washed with MeOH (50 mL)

Outcomes

Product
Name
Type
product
Smiles
COC(=C(C#N)C#N)C1=CC=C(C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.